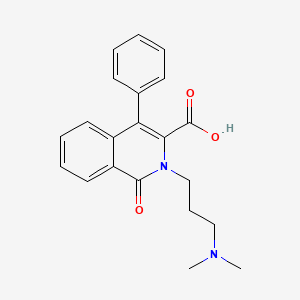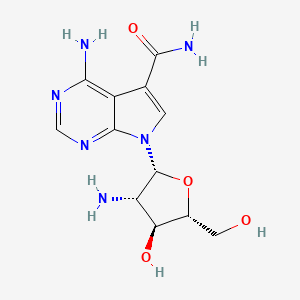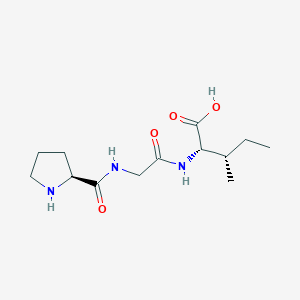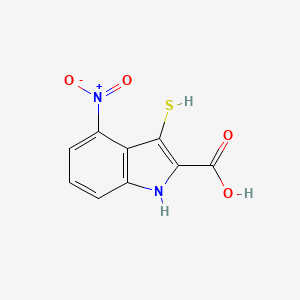
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . This particular compound features a nitro group, a sulfanyl group, and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents. The sulfanyl group can be introduced via thiolation reactions, often using thiolating agents like thiourea or thiols. The carboxylic acid group can be introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid may involve large-scale nitration, thiolation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, metal hydrides.
Electrophilic Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of 4-Nitro-3-sulfonyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 4-Amino-3-sulfanyl-1H-indole-2-carboxylic acid.
Substitution: Formation of various substituted indole derivatives depending on the substituents used.
Scientific Research Applications
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-indole-2-carboxylic acid: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
3-Sulfanyl-1H-indole-2-carboxylic acid: Lacks the nitro group, which may influence its chemical properties and applications.
4-Amino-3-sulfanyl-1H-indole-2-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and sulfanyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90146-79-5 |
|---|---|
Molecular Formula |
C9H6N2O4S |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4S/c12-9(13)7-8(16)6-4(10-7)2-1-3-5(6)11(14)15/h1-3,10,16H,(H,12,13) |
InChI Key |
OVQRXMYJRLXFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(N2)C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




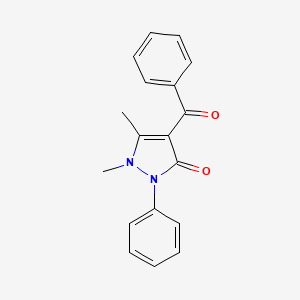
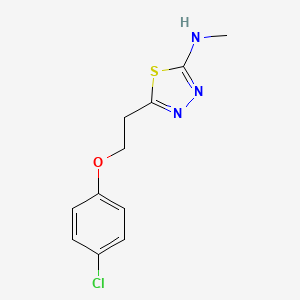
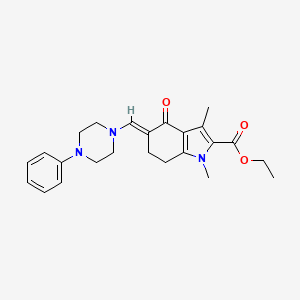
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
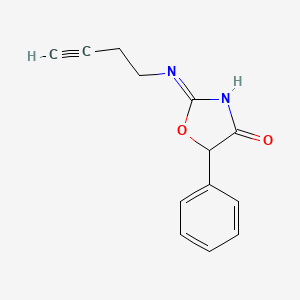

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)
![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)
